molecular formula C5H10O3S B1602463 2-Hydroxyethyl 3-mercaptopropionate CAS No. 52978-23-1

2-Hydroxyethyl 3-mercaptopropionate

Cat. No. B1602463
CAS RN: 52978-23-1
M. Wt: 150.2 g/mol
InChI Key: UUIOQYGNBFPNKK-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 3-mercaptopropionate is a chemical compound with the molecular formula C5H10O3S . It has a molecular weight of 150.1961 .


Synthesis Analysis

The synthesis of a similar compound, trimethylolpropane-tris(3-mercaptopropionate) (TMPMP), involves a direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

In a study, the thiol–ene click reaction between 1,4-butanediol diacrylate (BDDA) and trithiols (TMMP and THMP) was researched by adjusting different VTDP content . The thiolate anions induced through the deprotonation of thiols by the acceleration of a base catalyst react with the better electrophilic carbon of the epoxide group to produce a new carbon–sulfur–carbon bond .

Scientific Research Applications

  • Environmental Monitoring : 2-Hydroxyethyl 3-mercaptopropionate plays a crucial role in environmental studies. Montoya‐Villegas et al. (2019) developed a sensor based on Au-TiO2 electrode for quantifying 3-mercaptopropionic acid (3MPA), a derivative of this compound, in aquatic environments. This sensor aids in monitoring the concentration of 3MPA, which is significant due to its role in the biogeochemistry of sulfur and its potential toxicity in certain concentrations (Montoya‐Villegas et al., 2019).

  • Nanotechnology and Quantum Dots : In the field of nanotechnology, Acar et al. (2009) highlighted the use of 3MPA, a similar compound, as a coating material for aqueous quantum dots. They found that 2-mercaptopropionic acid (2MPA) showed excellent colloidal and photostability when used as a coating for CdS quantum dots, highlighting its potential in the development of stable and luminescent quantum dots (Acar et al., 2009).

  • Biopolymer Research : The compound has been explored in the synthesis of microbial polythioesters. Lütke-Eversloh et al. (2002) investigated polythioesters containing 3-mercaptopropionic acid as a comonomer, revealing its applications in producing materials with diverse physical properties (Lütke-Eversloh et al., 2002).

  • Catalysis in Chemical Reactions : Zamani et al. (2014) discussed the use of a polymer-grafted magnetic nanoparticle containing chromium(iii) ions incorporated onto Fe3O4/mercaptopropanoic acid-poly(2-hydroxyethyl acrylate), demonstrating its high catalytic activity and selectivity in the aerobic oxidation of alcohols (Zamani et al., 2014).

Safety and Hazards

The safety data sheet for 2-Hydroxyethyl 3-mercaptopropionate suggests that it should be handled with care. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

properties

IUPAC Name

2-hydroxyethyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c6-2-3-8-5(7)1-4-9/h6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIOQYGNBFPNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590418
Record name 2-Hydroxyethyl 3-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52978-23-1
Record name 2-Hydroxyethyl 3-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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